![molecular formula C15H21Cl2NO2 B5720524 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5720524.png)
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide, commonly known as 'Dicamba,' is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been a growing interest in the scientific research application of Dicamba due to its potential to improve crop yields and reduce the use of other herbicides.
Mechanism of Action
Dicamba works by disrupting the growth of broadleaf weeds. It is absorbed by the leaves of the weed and translocated to the growing points, where it interferes with the plant's ability to produce certain amino acids. This results in the death of the weed.
Biochemical and Physiological Effects:
Dicamba has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in the environment. However, it can be toxic to aquatic organisms and should be used with caution near water sources.
Advantages and Limitations for Lab Experiments
Dicamba has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and has a well-established mechanism of action. However, it can be difficult to control the concentration of Dicamba in the lab, and there is a risk of contamination if proper safety precautions are not taken.
Future Directions
There are several areas of future research for Dicamba. One area of interest is the development of new formulations that are more effective and have a lower risk of off-target movement. Another area of interest is the use of Dicamba in combination with other herbicides to improve weed control and reduce the risk of resistance. Additionally, there is a need for more research on the environmental impact of Dicamba and its potential to contaminate water sources.
Synthesis Methods
Dicamba is synthesized by reacting 2,4-dichlorophenol with isopropylamine to form 2-(2,4-dichlorophenoxy)-N-isopropylacetamide. This intermediate is then reacted with 2-methylpropylamine to form the final product, 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide.
Scientific Research Applications
Dicamba has been extensively studied for its potential to improve crop yields and reduce the use of other herbicides. It is commonly used in combination with other herbicides to control a wide range of weeds, including glyphosate-resistant weeds. Dicamba has also been shown to be effective in controlling weeds in a variety of crops, including soybeans, cotton, and corn.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c1-9(2)15(10(3)4)18-14(19)8-20-13-6-5-11(16)7-12(13)17/h5-7,9-10,15H,8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARTTXHCJIQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.